![molecular formula C12H13N3O B2773160 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138570-31-5](/img/structure/B2773160.png)

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

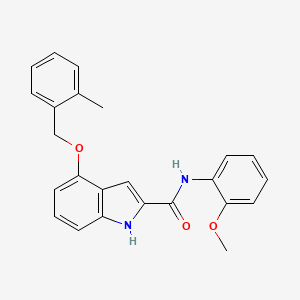

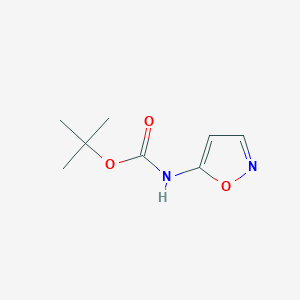

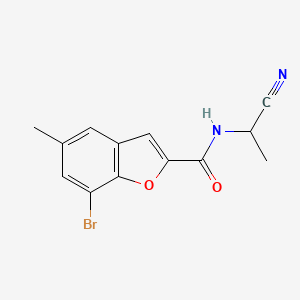

The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a derivative of 1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole . The IUPAC name for this compound is 4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline .

Molecular Structure Analysis

The molecular structure of “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” can be represented by the InChI code: 1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound “4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline” is a solid at room temperature .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The pyrazole ring, fused with thiazoles or thiazines, is a structural subunit in many valuable compounds used in medicinal chemistry. Researchers are particularly interested in developing new antitumor agents based on thiazines and thiazoles. These compounds aim to achieve higher specificity and lower toxicity. Some existing anticancer drugs, such as bleomycin, dasatinib, and thiazofurin, contain the thiazole group. Combining the pyrazole ring with these cycles leads to pharmacologically active fused pyrazolothiazoles and pyrazolothiazines .

Anticancer Activity

Bicyclic systems involving pyrazolo[3,4-d]-thiazoles and pyrazolo[3,4-d][1,4]thiazines have been studied for their anticancer potential. Some derivatives exhibit activity as topoisomerase II alpha inhibitors and inhibitors of the Hedgehog (Hh) signaling cascade. These compounds hold promise for targeted cancer therapies .

Heterocyclic Chemistry

Researchers explore the synthetic methodologies for pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines. The annulation of the pyrazole ring to the thiazole or thiazine ring, and vice versa, provides access to these bicyclic systems. Despite their potential, such compounds are still underrepresented in the literature .

Pyrazole Derivatives

Pyrazole derivatives, including those containing the pyrazolo[3,4-d]-thiazole or pyrazolo[3,4-d][1,4]thiazine core, exhibit a broad spectrum of biological activities. Some pyrazole derivatives are already part of marketed drugs, such as celecoxib, sulfaphenazole, and sildenafil .

Green Synthesis

Researchers have developed green and one-pot methods for synthesizing related compounds. For example, a simple one-pot method using L-proline in ethanol allows the synthesis of 4-(1H-pyrazol-5-yl)-3,4-dihydro-1H-chromeno[4,3-d]pyrimidine-2,5-dione derivatives .

Biomedical Applications

The 1H-pyrazolo[3,4-b]pyridine scaffold has been explored for various biological targets. These structures find applications in diverse areas, reflecting their versatility and potential impact .

Mecanismo De Acción

Propiedades

IUPAC Name |

4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMPTEYWRBLHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2773077.png)

![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)

![N-(5-chloro-2-methoxyphenyl)-7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2773092.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2773094.png)